(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring a conjugated enone system, a 3,4-dimethoxyphenyl substituent, and a piperazine-linked tetrahydropyrazinoindazol moiety. Its design incorporates pharmacophoric elements commonly associated with bioactive molecules, such as electron-rich aromatic rings and heterocyclic scaffolds.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-32-21-9-7-18(17-22(21)33-2)8-10-23(31)28-13-15-29(16-14-28)25-24-19-5-3-4-6-20(19)27-30(24)12-11-26-25/h7-12,17H,3-6,13-16H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAKJLSXVKIAY-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydropyrazinoindazole moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives with the indazole moiety have shown promise in targeting specific cancer pathways and inducing apoptosis in cancer cells .
Neuroprotective Effects
Recent studies have indicated that compounds with similar structures may possess neuroprotective effects. They have been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The presence of piperazine and indazole moieties suggests that these compounds may interact with various signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related compounds reported significant antibacterial activity against Mycobacterium tuberculosis with MIC values around 40 μg/mL. This highlights the compound's potential as an antimicrobial agent .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar indazole derivatives found that they inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound’s key structural components include:
- 3,4-Dimethoxyphenyl group : Electron-donating substituents that may enhance solubility and modulate receptor binding.
- Piperazine-tetrahydropyrazinoindazol core: A bicyclic heterocycle linked to a piperazine ring, likely contributing to conformational rigidity and pharmacokinetic properties.
Comparative Analysis of Analogous Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to the 3-chloro-4-methoxyphenyl analog , which may prioritize membrane permeability.
Heterocyclic Core Variations: The tetrahydropyrazinoindazol moiety in the target compound provides a rigid, planar structure conducive to stacking interactions, contrasting with the chromenone system in ’s compound, which may exhibit fluorescence . Triazole-containing analogs () offer click chemistry compatibility but may face synthetic challenges in regioselectivity .
Biological Activity Trends: Enone-containing compounds (e.g., and ) are frequently associated with antibacterial and anticancer activities, though specific data for the target compound remain hypothetical . Piperazine-linked structures (e.g., and ) are prevalent in CNS drugs due to their ability to cross the blood-brain barrier .
Structural Confirmation
- Spectroscopic Techniques : NMR (¹H, ¹³C) and mass spectrometry (HRMS) are critical for verifying substituent placement and purity, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
